molecular formula C16H19N3O B6973000 N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide

N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide

Cat. No.: B6973000
M. Wt: 269.34 g/mol
InChI Key: NERSOIQPNCZOOC-UHFFFAOYSA-N
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Description

N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with a methylaminomethyl group and a pyridinyl acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-6-7-14(11-18-12)9-16(20)19-15-5-3-4-13(8-15)10-17-2/h3-8,11,17H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERSOIQPNCZOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NC2=CC=CC(=C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Formation of the Phenyl Intermediate: The starting material, 3-(methylaminomethyl)phenyl, is prepared through a Friedel-Crafts alkylation reaction where benzene is alkylated with methylamine and formaldehyde.

    Coupling with Pyridine Derivative: The phenyl intermediate is then coupled with 2-(6-methylpyridin-3-yl)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act by binding to specific receptors or enzymes, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-3-yl)formamide: Shares the pyridinyl moiety but differs in the functional groups attached to the phenyl ring.

    3-(methylaminomethyl)phenylacetic acid: Similar phenyl structure but lacks the pyridinyl group.

Uniqueness

N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide is unique due to its combination of a phenyl ring with a methylaminomethyl group and a pyridinyl acetamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

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